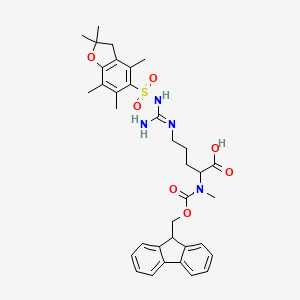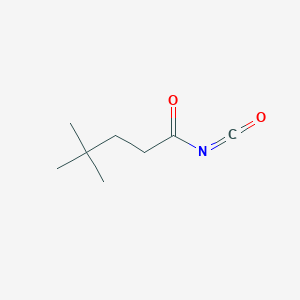
3,3-Dimethylbutanecarbonyl isocyanate
Descripción general
Descripción
3,3-Dimethylbutanecarbonyl isocyanate is a chemical compound with the CAS Number: 1019114-43-2 . It has a molecular weight of 141.17 .
Molecular Structure Analysis
The IUPAC name for this compound is 3,3-dimethylbutanoyl isocyanate . The InChI code for this compound is 1S/C7H11NO2/c1-7(2,3)4-6(10)8-5-9/h4H2,1-3H3 .Aplicaciones Científicas De Investigación
Green Chemistry and Safer Alternates
Isocyanates, including 3,3-Dimethylbutanecarbonyl isocyanate, are crucial in producing carbamates and ureas with widespread commercial applications. However, their toxicity and hazardous production processes have driven research towards safer alternatives. For instance, dimethylaminopyridinium carbamoylides have been designed as non-hazardous substitutes, offering a greener synthesis pathway by avoiding dangerous chemicals like phosgene (Sączewski, Kornicka, & Brzozowski, 2006).
Synthesis and Reactivity
The synthesis of novel compounds through the reaction of isocyanates with other chemicals demonstrates the versatility of isocyanates in creating new materials and understanding reaction dynamics. For example, the synthesis of N,N′-di-(3,5-dimethyl)phenyl-3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine-1,4-dicarboamide through the reaction of 3,5-dimethyl phenyl isocyanate showcases the compound's potential in generating new chemical entities with specific properties (Hu Wei-xiao, 2002).
Mechanistic Insights
Studies on the mechanism of reactions involving isocyanates contribute significantly to understanding chemical processes at a molecular level. Research on the C ⇄ N migration of alkoxycarbonyl groups in reactions of pyridinium ylides with isocyanates offers insights into the rearrangements that occur during these reactions, which is crucial for developing more efficient synthesis methods and novel materials (Gololobov et al., 2003).
Catalysis and Metal-Organic Reactions
The role of transition metals in catalyzing reactions between β,β′-tricarbonyl derivatives and isocyanates opens new avenues for creating complex molecules under mild conditions. This research area explores the potential of metal acetylacetonates as catalysts to promote reactions leading to new C–C bond formations and cyclization processes, thereby expanding the toolbox available for organic synthesis (Veronese et al., 2010).
Alternatives to Hazardous Reagents
In the quest for safer and more environmentally friendly chemical processes, research has focused on finding alternatives to hazardous reagents like phosgene for isocyanate synthesis. The exploration of carbon dioxide and ionic liquids as substitutes in the synthesis of symmetric urea derivatives exemplifies this direction, aiming to reduce reliance on toxic materials and mitigate environmental impact (Shi et al., 2003).
Propiedades
IUPAC Name |
4,4-dimethylpentanoyl isocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)5-4-7(11)9-6-10/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANCPMPPTOONBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethylpentanoyl isocyanate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-(tert-butoxycarbonyl(methyl)amino)propanoic acid](/img/structure/B1487209.png)

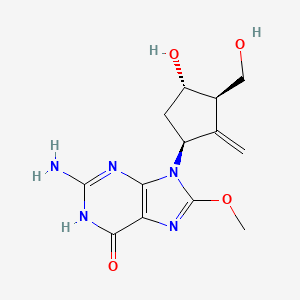


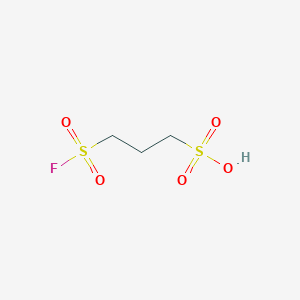


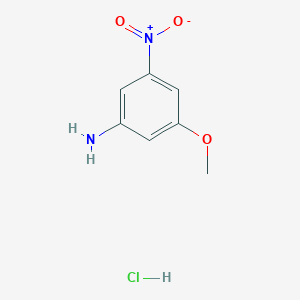
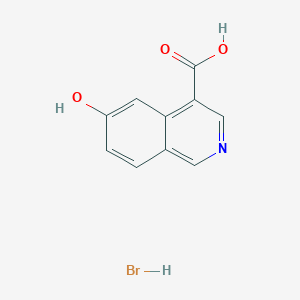
![1-Cyclopropanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole](/img/structure/B1487227.png)
![Benzyl 4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-ylcarbamate](/img/structure/B1487229.png)

